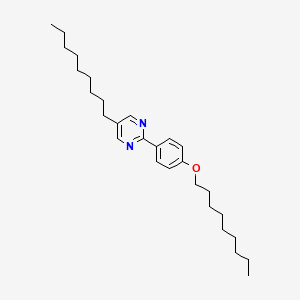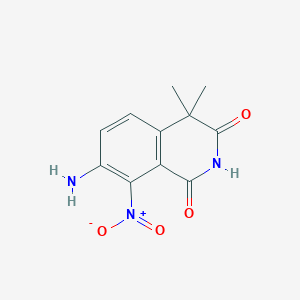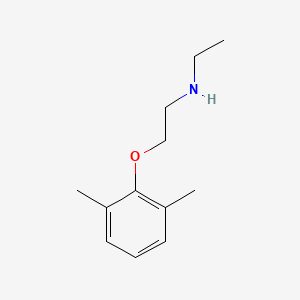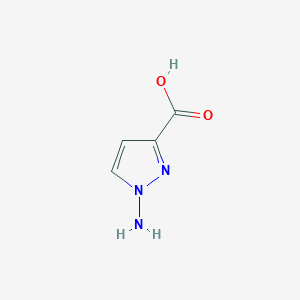![molecular formula C11H11F3N2S B3059486 N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 331-37-3](/img/structure/B3059486.png)
N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Vue d'ensemble
Applications De Recherche Scientifique
Analytical Chemistry Applications
N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been employed in analytical chemistry, particularly in qualitative analysis. For instance, it is used to eliminate the interference of various ions like Ag+, Pt2+, Pd2+ in the identification of Zn2+ and the interference of Hg2+, Au3+ in the identification of Ba2+ (Xiao Chuan, 2000). Another study demonstrated its use in identifying Sr2+ by eliminating the interference of Ag+, Au3+, Hg2+ (Han Jiao-li, 2002).
Organocatalysis
In organocatalysis, derivatives of N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea are significant. They are used to activate substrates and stabilize developing charges in transition states through hydrogen bonding. This capability has led to its extensive use in promoting organic transformations (Zhiguo Zhang, Z. Bao, Huabin Xing, 2014). Its variations, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are crucial in catalyst development for various reactions, including acetalization (Mike Kotke, P. Schreiner, 2006) and Michael addition reactions (Eddy I. Jiménez et al., 2016).
Corrosion Inhibition
Thiourea derivatives, including N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea, have been investigated for their role in corrosion inhibition. They are particularly effective in reducing the corrosion rate of metals such as copper in acidic environments (M. N. Desai, S. S. Rana, 1973), as well as inhibiting the corrosion of stainless steel in sulfuric acid solutions (I. Singh, 1993).
Material Science
In material science, N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives have been synthesized and applied as multifunctional additives in rubber, improving curing and antioxidative properties of composites (Yangkun Sun et al., 2019).
Synthesis of Azaheterocycles
This compound has been used in the synthesis of azaheterocycles, which have potential biological properties. For instance, electrophilic cyclization of N-alkenylthioureas, including N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea, leads to the formation of various azaheterocycles (M. Povidaichyk, M. Onysko, 2022).
Orientations Futures
Propriétés
IUPAC Name |
1-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKUUFIHDIPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401838 | |
| Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
CAS RN |
331-37-3 | |
| Record name | NSC104479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)
